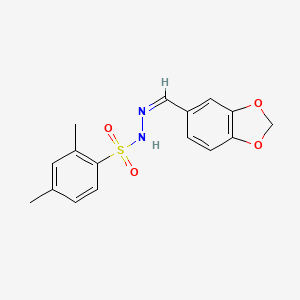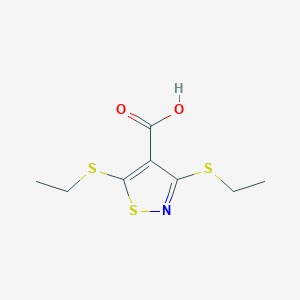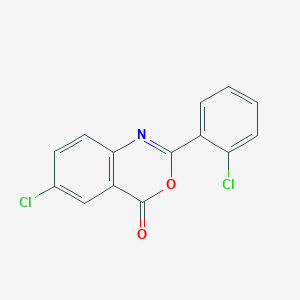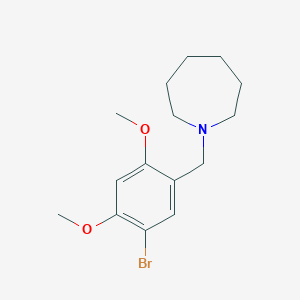![molecular formula C15H16N6O B4897438 5-methyl-7-(4-morpholinyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4897438.png)
5-methyl-7-(4-morpholinyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-7-(4-morpholinyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a triazolopyrimidine derivative that has shown promising results in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 5-methyl-7-(4-morpholinyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, it is believed to work by binding to the active site of CDK2 and GSK-3β, inhibiting their activity. This leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells. In Alzheimer's disease, it is thought to inhibit the accumulation of β-amyloid plaques and tau protein phosphorylation, which are hallmarks of the disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-methyl-7-(4-morpholinyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine have been extensively studied. It has been shown to have potent anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have neuroprotective effects in Alzheimer's disease models, reducing the accumulation of β-amyloid plaques and tau protein phosphorylation. In addition, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-methyl-7-(4-morpholinyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is its potent inhibitory activity against CDK2 and GSK-3β. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-methyl-7-(4-morpholinyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine. One potential direction is the development of new drugs based on this compound for the treatment of cancer and Alzheimer's disease. Another direction is the further study of its mechanism of action and its effects on other biological processes. Additionally, the synthesis of new derivatives of this compound with improved solubility and bioavailability could lead to the development of more effective drugs.
Synthesemethoden
The synthesis of 5-methyl-7-(4-morpholinyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of 4-morpholinyl-3-pyridinylamine with 5-methyl-1H-1,2,4-triazol-3-amine in the presence of acetic acid and triethylamine. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The yield of the compound is typically around 50%.
Wissenschaftliche Forschungsanwendungen
5-methyl-7-(4-morpholinyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has been studied for its potential applications in various scientific research fields. It has been shown to have potent inhibitory activity against certain enzymes, such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β). This makes it a potential candidate for the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-(5-methyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-11-9-13(20-5-7-22-8-6-20)21-15(17-11)18-14(19-21)12-3-2-4-16-10-12/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQZGSFEOBMALP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)N3CCOCC3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(2-methoxy-4-{[(pentanoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4897356.png)
![2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4897364.png)

![ethyl 2-amino-1-[2-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4897384.png)


![5,5,8,9-tetramethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B4897406.png)
![ethyl N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B4897416.png)

![4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1,3-thiazol-4-yl)ethyl]butanamide](/img/structure/B4897428.png)
![3-(anilinosulfonyl)-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4897431.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B4897443.png)

![2-{2-[4-(8-methoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4897451.png)